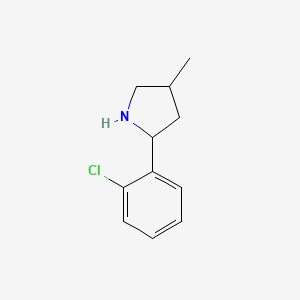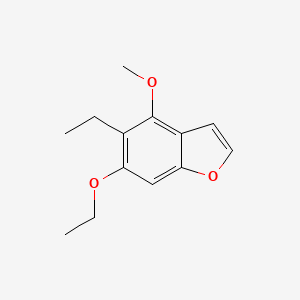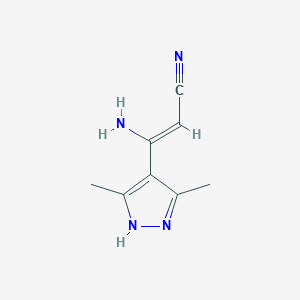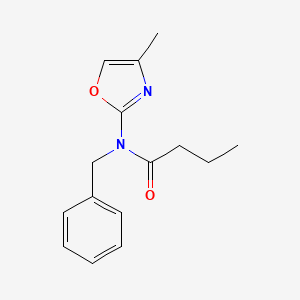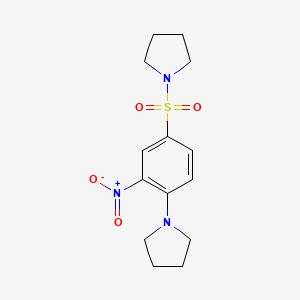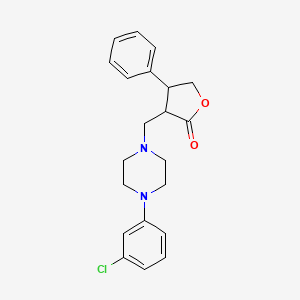
N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound with the following structural formula:
Structure: C14H10N4O4
This compound belongs to the class of pyrazole derivatives and contains a nitrofuran moiety. Its synthesis involves the introduction of a methyl group at the nitrogen atom of the pyrazole ring, along with a carboxamide group. The presence of the phenyl ring further enhances its structural complexity.
Méthodes De Préparation
Synthetic Routes::
Nitration of 5-Nitrofuran-2-carboxylic acid: The starting material, 5-nitrofuran-2-carboxylic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces the nitro group at the 2-position of the furan ring.
Methylation of Nitrofuran Intermediate: The resulting nitrofuran intermediate is then methylated using methyl iodide or dimethyl sulfate. This step introduces the N-methyl group.
Amidation Reaction: The final step involves amidation of the N-methyl-5-nitrofuran derivative with an appropriate amine (e.g., aniline) to form N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide.
Industrial Production:: Industrial-scale production typically involves batch or continuous processes, with optimization for yield, purity, and safety.
Analyse Des Réactions Chimiques
Reactions::
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or palladium on carbon.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions (e.g., halogenation, nitration, or Friedel-Crafts acylation).
Oxidation: Oxidation of the compound may lead to the formation of various functional groups.
Reduction: Tin(II) chloride, ethanol, reflux.
Substitution: Chlorine or bromine, Lewis acids (e.g., AlCl₃), and anhydrous conditions.
Oxidation: Mild oxidants like chromic acid or potassium permanganate.
Major Products:: The major products depend on the specific reactions performed. Reduction yields the corresponding amino compound, while substitution reactions lead to various substituted derivatives.
Applications De Recherche Scientifique
N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide finds applications in:
Medicinal Chemistry: It may exhibit biological activity due to its unique structure, making it a potential lead compound for drug development.
Pesticide Research: The nitrofuran moiety suggests potential pesticidal properties.
Photodynamic Therapy: Its photochemical properties could be explored for photodynamic therapy in cancer treatment.
Mécanisme D'action
The exact mechanism of action remains an area of research. its effects likely involve interactions with specific molecular targets or pathways, possibly related to its structural features.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide stands out due to its combination of furan, pyrazole, and phenyl moieties.
Propriétés
Numéro CAS |
61621-03-2 |
|---|---|
Formule moléculaire |
C15H12N4O4 |
Poids moléculaire |
312.28 g/mol |
Nom IUPAC |
N-methyl-3-(5-nitrofuran-2-yl)-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C15H12N4O4/c1-16-15(20)11-9-18(10-5-3-2-4-6-10)17-14(11)12-7-8-13(23-12)19(21)22/h2-9H,1H3,(H,16,20) |
Clé InChI |
ICBRSNXJRWPLMU-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CN(N=C1C2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide](/img/structure/B12891535.png)
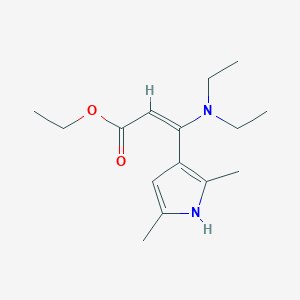
![1-(Thieno[3,2-c]isoxazol-3-yl)ethanone](/img/structure/B12891540.png)
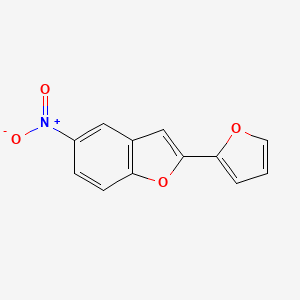
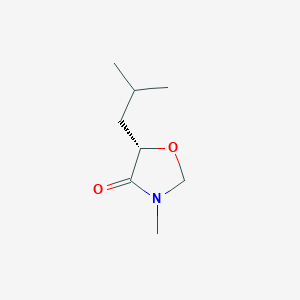
![2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12891562.png)
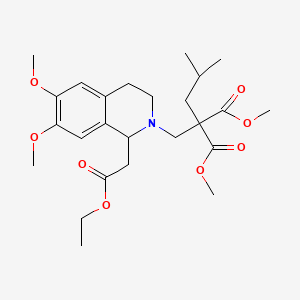
![Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)-](/img/structure/B12891591.png)
